3,6-Dideoxy-D-ribo-hexose

Salmonella serotyping O-antigen biosynthesis immunodominant sugar

3,6-Dideoxy-D-ribo-hexose (trivial name D-paratose) is a rare 3,6-dideoxyhexose sugar belonging to a class of only five naturally occurring stereoisomers—paratose, abequose, tyvelose, ascarylose, and colitose—that serve as the dominant antigenic determinants in the lipopolysaccharide (LPS) O-antigens of Gram-negative enteric bacteria, principally Salmonella enterica and Yersinia pseudotuberculosis. Its molecular formula is C6H12O4 (MW 148.16 Da), with the systematic stereochemical designation D-ribo configuration (2R,4S,5R), and it exists as a syrup with a specific optical rotation [α]D of +8.0° (water).

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 5658-13-9
Cat. No. B1215441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dideoxy-D-ribo-hexose
CAS5658-13-9
Synonymsparatose
paratose, (Z,Z,E,E)-isome
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC(C(CC(C=O)O)O)O
InChIInChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m1/s1
InChIKeyGNTQICZXQYZQNE-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dideoxy-D-ribo-hexose (D-Paratose, CAS 5658-13-9): Procurement-Grade Profile of a Rare Serotype-Defining 3,6-Dideoxyhexose


3,6-Dideoxy-D-ribo-hexose (trivial name D-paratose) is a rare 3,6-dideoxyhexose sugar belonging to a class of only five naturally occurring stereoisomers—paratose, abequose, tyvelose, ascarylose, and colitose—that serve as the dominant antigenic determinants in the lipopolysaccharide (LPS) O-antigens of Gram-negative enteric bacteria, principally Salmonella enterica and Yersinia pseudotuberculosis [1]. Its molecular formula is C6H12O4 (MW 148.16 Da), with the systematic stereochemical designation D-ribo configuration (2R,4S,5R), and it exists as a syrup with a specific optical rotation [α]D of +8.0° (water) [2]. First identified as a natural product in Salmonella O-antigens and confirmed by total synthesis in 1958, paratose is the immunodominant sugar conferring O-antigen 2 (serogroup A) specificity on Salmonella enterica serovars such as S. Paratyphi A [3].

Why 3,6-Dideoxy-D-ribo-hexose Cannot Be Substituted by Abequose, Tyvelose, or Other 3,6-Dideoxyhexoses: The Stereochemical Basis of Serotype Specificity


The O-antigen repeating units of Salmonella serogroups A, B, and D share an identical main-chain trisaccharide backbone (mannosyl-rhamnosyl-galactose) and differ exclusively in the identity of the terminal 3,6-dideoxyhexose branch: paratose (D-ribo) defines serogroup A, abequose (D-xylo) defines serogroup B, and tyvelose (D-arabino) defines serogroup D [1]. These three epimers differ only in the stereochemical configuration at C-2 and C-4, yet this subtle difference is sufficient to abolish immunological cross-recognition: antibodies raised against one epimer exhibit drastically reduced affinity for the others, and bacteriophage tailspike proteins discriminate among them with binding free energy differences on the order of ~7 kJ/mol [2]. Consequently, substitution of paratose with any other 3,6-dideoxyhexose—whether for diagnostic glycoconjugate production, biosensor development, vaccine research, or enzymatic studies—results in complete loss of serogroup A specificity and invalidates the experimental or clinical readout [3].

3,6-Dideoxy-D-ribo-hexose (Paratose): Quantitative Head-to-Head Differentiation Evidence Against Closest 3,6-Dideoxyhexose Analogs


Paratose Is the Sole Immunodominant Sugar Defining Salmonella Serogroup A (O-Antigen 2): Structural Identity with Abequose and Tyvelose Backbones

Salmonella enterica serogroups A, B, and D possess O-antigen repeating units that are structurally identical in their main-chain trisaccharide (mannosyl-rhamnosyl-galactose) and differ only in the single 3,6-dideoxyhexose branch sugar: paratose (D-ribo) in group A, abequose (D-xylo) in group B, and tyvelose (D-arabino) in group D. The biosynthetic pathways are identical through CDP-4-keto-3,6-dideoxy-D-glucose, after which paratose synthase (rfbS) produces CDP-paratose in group A, abequose synthase (rfbJ) produces CDP-abequose in group B, and CDP-tyvelose epimerase (rfbE) converts CDP-paratose to CDP-tyvelose in group D [1]. The paratose synthase gene rfbS is present in both groups A and D, but in group A it is the terminal unique enzyme, whereas in group D its product serves as a substrate for further epimerization; group A strains carry a mutated, non-functional rfbE [1]. This means that paratose is both a terminal antigenic determinant (group A) and the obligate biosynthetic precursor to tyvelose (group D), a dual role unique among the five 3,6-dideoxyhexoses [2].

Salmonella serotyping O-antigen biosynthesis immunodominant sugar rfb gene cluster

Antibody Cross-Reactivity: Paratose-Containing Glycosides Exhibit Less Than 2% Activity of Tyvelose-Specific Glycosides in Quantitative Precipitation Inhibition

In a definitive quantitative precipitation inhibition study using Salmonella O-factor 9 antiserum (specific for tyvelose-containing O-antigen), synthetic glycosides in which the tyvelose (3,6-dideoxy-D-arabino-hexose) residue had been replaced by paratose (3,6-dideoxy-D-ribo-hexose) or abequose (3,6-dideoxy-D-xylo-hexose) exhibited less than one fiftieth (<2%) of the inhibitory activity of the most active tyvelose-containing inhibitor in both precipitation systems tested [1]. This near-complete loss of recognition—despite the three epimers differing only at two chiral centers—demonstrates the extreme conformational stringency of the antibody combining site and validates that paratose-containing glycoconjugates do not cross-react with anti-tyvelose antibodies. The relative inhibitory activities of the four tyvelose-containing glycosides were quantified as 100:22:8:2 on a molar basis with O-factor 9 serum, and 11:100:26:3 with anti-TM-BSA serum, establishing precise structure-activity relationships for the immunodominant epitope [1].

antibody specificity cross-reactivity precipitation inhibition O-antigen 9 glycoconjugate immunology

Diagnostic Accuracy: Anti-Paratose Disaccharide Antiserum Correctly Identifies 100% of Salmonella Serogroup A Strains with Zero False Positives Across 1,311 Clinical Enteric Isolates

Rabbits immunized with the synthetic disaccharide paratose-(α1→3)-mannose conjugated to bovine serum albumin (BSA)—representing the immunodominant epitope of Salmonella O-antigen 2 (serogroup A)—produced antiserum of exceptionally high specificity [1]. In indirect immunofluorescence testing against 1,311 enteric bacterial isolates (497 Salmonella, 814 non-Salmonella), the anti-paratose disaccharide-BSA serum correctly identified all 63 serogroup A Salmonella strains (100% sensitivity) and yielded zero positive reactions among the 1,248 non-serogroup A strains tested—including Salmonella from other serogroups (B, C, D, E), E. coli, Shigella, Citrobacter, Klebsiella, Enterobacter, Serratia, Proteus, Pseudomonas, Acinetobacter, Vibrio, Yersinia, and Bacteroides species (100% specificity) [1]. This demonstrates that paratose-containing synthetic glycoconjugates can deliver diagnostic performance that is not achievable with whole-cell-derived polyclonal antisera, which typically exhibit cross-reactivity across serogroups due to shared O-antigen backbone epitopes [1].

Salmonella diagnostics immunofluorescence serogroup A identification synthetic glycoconjugate O-antigen 2

Bacteriophage P22 Tailspike Protein Discriminates Paratose from Abequose and Tyvelose with a Binding Free Energy Difference of ~7 kJ/mol at 20°C

Bacteriophage P22 uses its tailspike protein (TSP) to recognize and cleave Salmonella O-antigen polysaccharides. The TSP possesses a single 3,6-dideoxyhexose binding pocket that must accommodate all three serotype-defining epimers. Isothermal titration calorimetry (ITC) at 20°C demonstrated that the S. Paratyphi A octasaccharide (containing paratose) binds P22 TSP with a binding free energy approximately 7 kJ/mol less favorable than octasaccharides from S. Typhimurium (abequose) and S. Enteritidis (tyvelose) [1]. X-ray crystallography of the P22 TSP–S. Paratyphi A octasaccharide complex revealed that the paratose-containing ligand is forced to bind in a non-solution conformer with an energetically unfavorable φ/ψ glycosidic bond angle combination, whereas abequose- and tyvelose-containing octasaccharides from the other serovars bind as solution-like conformers [1]. Two conserved water molecules lining the dideoxyhexose binding pocket were shown to be responsible for this conformational constraint specific to the paratose-containing ligand [1].

bacteriophage tailspike carbohydrate recognition isothermal titration calorimetry X-ray crystallography serotype recognition

PCR-Based Serogroup Differentiation Using Paratose Synthase (rfbS) vs. Abequose Synthase (rfbJ) Gene Targets: Paratose-Specific Primers Yield a 720 bp Amplicon Distinct from 882 bp (Group B) and 820 bp (Group C2)

On the basis of cloned and sequenced rfb gene clusters, three sets of nucleotide primers were designed to selectively amplify defined regions of the abequose and paratose synthase genes for PCR-based identification of the four major Salmonella serogroups [1]. The paratose synthase gene rfbS—present in both serogroup A (paratose-terminal) and serogroup D (tyvelose-terminal, where paratose is the biosynthetic precursor)—yields a PCR product of approximately 720 bp [1]. In contrast, the abequose synthase gene rfbJ from serogroup B yields an ~882 bp amplicon, and the rfbJ variant from serogroup C2 yields an ~820 bp amplicon [1]. In a blinded validation against 123 clinical isolates (55 Salmonella from 36 serotypes and 68 non-Salmonella Enterobacteriaceae), the rfb-targeted PCR correctly identified all 40 Salmonella strains belonging to serogroups A, B, C2, and D with zero false positives, establishing rfbS as a validated DNA-based marker for paratose-biosynthetic capacity [1].

molecular serotyping PCR diagnostics rfb gene cluster Salmonella identification paratose synthase

CDP-Paratose Synthase (rfbS Gene Product) Exhibits Unusually Tight NADPH Binding (Kia = 0.005 μM) and Stereospecific pro-S Hydride Transfer: First Detailed Characterization of This Ketohexose Reductase Family

CDP-paratose synthase (EC 1.1.1.342), encoded by the rfbS gene, catalyzes the terminal unique step in paratose biosynthesis: the NADPH-dependent reduction of CDP-4-dehydro-3,6-dideoxy-D-glucose to CDP-paratose. The purified recombinant homodimeric enzyme exhibits a strong preference for NADPH over NADH (~10-fold) and demonstrates an unusually high affinity for NADPH, with a dissociation constant (Kia) of 0.005 ± 0.002 μM—approximately 5,000-fold lower than its Km for NADPH (26 ± 8 μM), indicating a kinetically complex mechanism [1]. The enzyme catalyzes stereospecific hydride transfer of the pro-S hydrogen from the C-4′ position of NADPH to C-4 of the substrate CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose, with the overall equilibrium greatly favoring the reduced sugar product [1]. Comprehensive bisubstrate kinetic analysis, product inhibition, and dead-end competitive inhibition studies established a Theorell-Chance kinetic mechanism [1]. The Km for the substrate CDP-4-dehydro-3,6-dideoxy-D-glucose was determined as 255 μM [2]. The rfbS gene is present in both serogroup A (paratose-terminal) and serogroup D (paratose-as-precursor) salmonellae, whereas the related abequose synthase (rfbJ) from serogroup B produces a stereochemically distinct product from the same precursor [1].

CDP-paratose synthase enzyme kinetics NADPH affinity short-chain dehydrogenase 3,6-dideoxyhexose biosynthesis

3,6-Dideoxy-D-ribo-hexose (Paratose): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Synthetic Glycoconjugate Production for Salmonella Serogroup A-Specific Diagnostic Assays (ELISA, Lateral Flow, Immunofluorescence)

Paratose is the essential hapten for constructing the paratose-(α1→3)-mannose disaccharide epitope of Salmonella O-antigen 2. When conjugated to carrier proteins (e.g., BSA), this synthetic disaccharide elicits antibodies that identify Salmonella serogroup A with 100% sensitivity and 100% specificity (0 false positives among 1,248 non-group A enteric strains) [1]. The >50-fold discrimination against anti-tyvelose and anti-abequose antibodies [2] ensures that only authentic paratose—not abequose or tyvelose—can generate serogroup A-specific immunoreagents. Any substitution of the 3,6-dideoxyhexose epimer produces antiserum directed against the wrong serogroup, rendering the diagnostic product clinically useless.

Bacteriophage Tailspike Protein Engineering and Carbohydrate–Protein Interaction Studies Using Paratose-Containing O-Antigen Fragments

The P22 tailspike protein–paratose octasaccharide system provides a uniquely well-characterized model for studying epimer-specific carbohydrate recognition, with a precisely measured binding free energy penalty of ~7 kJ/mol for paratose vs. abequose/tyvelose at 20°C and an X-ray crystal structure showing that paratose-containing ligands are forced into non-solution conformers by conserved water molecules in the binding pocket [3]. S. Paratyphi A octasaccharides containing paratose—previously unavailable and first isolated in this study [3]—are essential for any research program aiming to engineer altered serotype specificity into phage tailspike proteins or to understand the physicochemical basis of epimer discrimination in carbohydrate-binding proteins.

PCR-Based Molecular Serotyping of Salmonella: rfbS Gene as a DNA Marker for Paratose Biosynthetic Capacity

The rfbS gene encoding CDP-paratose synthase serves as a validated DNA marker for detecting paratose-producing Salmonella serogroups (A and D), yielding a diagnostic 720 bp PCR amplicon that is electrophoretically distinct from the 882 bp (serogroup B, rfbJ) and 820 bp (serogroup C2, rfbJ) products [4]. In a 123-isolate clinical validation, this PCR assay achieved 100% accuracy with zero false-positive reactions [4]. Procurement of paratose as a reference standard is required for positive-control validation of any rfbS-targeted molecular diagnostic assay under development, and for confirming that synthetic or isolated paratose standards correspond to the rfbS gene product.

Chemoenzymatic Synthesis and Biosynthetic Pathway Engineering of 3,6-Dideoxyhexoses Using CDP-Paratose Synthase

CDP-paratose synthase (rfbS) is the best-characterized member of the 3,6-dideoxyhexose ketohexose reductase family, with full kinetic parameters established (Kia NADPH = 0.005 μM, Km NADPH = 26 μM, Km substrate = 255 μM, Theorell-Chance mechanism, stereospecific pro-S hydride transfer) [5]. Because CDP-paratose is also the direct biosynthetic precursor of CDP-tyvelose (via rfbE epimerase) [6], paratose occupies a unique branching position in the biosynthetic grid of 3,6-dideoxyhexoses. Researchers engineering the pathway for scalable chemoenzymatic production of paratose, tyvelose, or non-natural analogs require authentic paratose as both a substrate standard for enzyme assays and as an analytical reference for confirming product stereochemistry.

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